molecular formula C14H28O6 B013808 Octyl alpha-D-glucopyranoside CAS No. 29781-80-4

Octyl alpha-D-glucopyranoside

Cat. No. B013808
CAS RN: 29781-80-4
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RGDJUOJXSA-N
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Description

Octyl alpha-D-glucopyranoside is a dialyzable nonionic detergent . It is suitable for the solubilization and purification of membrane proteins . It can also be used for the crystallization of membrane proteins .


Synthesis Analysis

The synthesis of Octyl alpha-D-glucopyranoside involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of Octyl alpha-D-glucopyranoside was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .


Molecular Structure Analysis

The molecular formula of Octyl alpha-D-glucopyranoside is C14H28O6 . Its molecular weight is 292.37 g/mol . The InChI string representation of its structure is 1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13 (18)12 (17)11 (16)10 (9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 .


Chemical Reactions Analysis

Octyl alpha-D-glucopyranoside has been used in the synthesis of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Scientific Research Applications

Synthesis of Long-Chain Alkyl Glucosides

OG is used in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . This process is carried out in three non-aqueous reaction systems: organic solvents, ionic liquids, and co-solvent mixtures . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .

Use in Biomedical Applications

OG is used in the creation of hybrid liposomes for biomedical applications . These liposomes, composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and OG, can encapsulate drugs like ibuprofen . The biophysical properties of these liposomes, such as phase transition temperature, enthalpy change, and cooperativity, are modified by the presence of OG .

Creation of Mesogenic Structures

OG has been used in studies to assess mesogenic structures with interdigitizing alkyl chains . These structures have potential applications in various fields, including materials science and nanotechnology.

Investigation of Recirculation Procedures

OG has been used in studies to investigate a recirculation procedure involving water removal by product crystallization . This process has potential applications in industrial manufacturing and chemical engineering.

Use in Non-Ionic Surfactants

Long-chain alkyl glucosides such as OG are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, drug carriers to solvents for membrane proteins .

Enzymatic Synthesis of Alkyl Glucosides

OG is used in the enzymatic synthesis of alkyl glucosides, via reverse hydrolysis or by transglucosylation reactions . This process has gained considerable attention due to the regio- and stereo-selectivity of the enzyme-catalyzed reactions under mild conditions .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044640
Record name Octyl alpha-D-Glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl alpha-D-glucopyranoside

CAS RN

29781-80-4, 41444-50-2
Record name Octyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29781-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caprylyl glucoside, alpha-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl alpha-D-Glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl glucoside
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317
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Record name CAPRYLYL GLUCOSIDE, .ALPHA.-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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